molecular formula C11H11BrO4 B8596901 ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Cat. No.: B8596901
M. Wt: 287.11 g/mol
InChI Key: MUCOPJVDRLCJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl bromoacetate acts as the electrophile and the benzodioxole derivative as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The methylenedioxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromoacetic acid ethyl ester group.

    Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.

    Piperonal: Another benzodioxole derivative used in fragrance and flavor industries.

Uniqueness

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the bromoacetic acid ethyl ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic compounds, and its potential in drug development and biological studies continues to be explored.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

InChI

InChI=1S/C11H11BrO4/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,2,6H2,1H3

InChI Key

MUCOPJVDRLCJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OCO2)Br

Origin of Product

United States

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